molecular formula C57H32Br4 B15155929 Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane

Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane

Cat. No.: B15155929
M. Wt: 1036.5 g/mol
InChI Key: JIBQRHBBMGFRKU-UHFFFAOYSA-N
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Description

Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane is a complex organic compound characterized by its unique structure, which includes four bromophenyl groups attached to a central methane core via ethynyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane typically involves a multi-step process. One common method is the Sonogashira–Hagihara coupling reaction, which involves the coupling of ethynyl groups with bromophenyl groups in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl groups can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-Catalysts: Often used alongside palladium in Sonogashira coupling.

    Inert Atmosphere: Nitrogen or argon to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and bromophenyl groups. These groups can interact with other molecules through mechanisms such as π-π stacking, hydrogen bonding, and halogen bonding, which can influence the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(4-ethynylphenyl)methane: Similar structure but without the bromine atoms.

    Tetrakis(4-iodoethynyl)phenyl)methane: Contains iodine instead of bromine, which can affect its reactivity and applications.

    1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane: A related compound with an adamantane core instead of methane.

Uniqueness

Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane is unique due to the presence of bromine atoms, which can enhance its reactivity and make it suitable for specific applications in materials science and organic synthesis. The combination of ethynyl and bromophenyl groups provides a versatile platform for further functionalization and the development of new materials.

Properties

Molecular Formula

C57H32Br4

Molecular Weight

1036.5 g/mol

IUPAC Name

1-bromo-4-[2-[4-[tris[4-[2-(4-bromophenyl)ethynyl]phenyl]methyl]phenyl]ethynyl]benzene

InChI

InChI=1S/C57H32Br4/c58-53-33-17-45(18-34-53)5-1-41-9-25-49(26-10-41)57(50-27-11-42(12-28-50)2-6-46-19-35-54(59)36-20-46,51-29-13-43(14-30-51)3-7-47-21-37-55(60)38-22-47)52-31-15-44(16-32-52)4-8-48-23-39-56(61)40-24-48/h9-40H

InChI Key

JIBQRHBBMGFRKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)C(C3=CC=C(C=C3)C#CC4=CC=C(C=C4)Br)(C5=CC=C(C=C5)C#CC6=CC=C(C=C6)Br)C7=CC=C(C=C7)C#CC8=CC=C(C=C8)Br

Origin of Product

United States

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